molecular formula C20H21BN2O B14601891 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate CAS No. 60632-72-6

2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate

Cat. No.: B14601891
CAS No.: 60632-72-6
M. Wt: 316.2 g/mol
InChI Key: AOBGFKDGKKCQKZ-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate is an organic compound that features a pyridine ring, an amino group, and a borinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate typically involves multiple steps. One common route starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.

    Reduction: Sodium and ammonium chloride in ethanol solution are typical reagents.

    Substitution: Trimethylsilyl cyanide is often employed.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amines, and various substituted derivatives depending on the specific reagents used .

Scientific Research Applications

2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fibrosis by reducing collagen production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate is unique due to the presence of the borinate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60632-72-6

Molecular Formula

C20H21BN2O

Molecular Weight

316.2 g/mol

IUPAC Name

N-(2-diphenylboranyloxypropan-2-yl)pyridin-2-amine

InChI

InChI=1S/C20H21BN2O/c1-20(2,23-19-15-9-10-16-22-19)24-21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3,(H,22,23)

InChI Key

AOBGFKDGKKCQKZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)(C)NC3=CC=CC=N3

Origin of Product

United States

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